Dose-Response and Antihypertensive Potency: Metolazone vs. Chlorthalidone
In a double-blind, head-to-head study of 57 nonedematous hypertensive patients, metolazone at low doses (1.0, 2.5, and 5.0 mg daily) produced blood pressure reductions comparable to chlorthalidone 100 mg daily [1]. The study concluded that 1.0 mg of metolazone was likely a ceiling dose for antihypertensive effect in this population, indicating a substantially higher potency on a milligram basis [1].
| Evidence Dimension | Antihypertensive efficacy and potency |
|---|---|
| Target Compound Data | Metolazone 1.0, 2.5, 5.0 mg daily; comparable BP reduction; 1.0 mg identified as probable ceiling dose |
| Comparator Or Baseline | Chlorthalidone 100 mg daily |
| Quantified Difference | Metolazone achieves comparable antihypertensive effect at approximately 1/100th to 1/20th the dose of chlorthalidone (by weight) |
| Conditions | Randomized, double-blind trial; 57 nonedematous hypertensive patients; 24-week therapy duration |
Why This Matters
This potency differential (approximately 20- to 100-fold by weight) directly impacts formulation strategy, tablet size, and cost-per-dose calculations for large-scale procurement.
- [1] Fotiu S, Mroczek WJ, Davidov M, Finnerty FA Jr. Antihypertensive efficacy of metolazone. Clin Pharmacol Ther. 1974 Aug;16(2):318-21. doi: 10.1002/cpt1974162318. PMID: 4853766. View Source
